Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound characterized by its triazolo[4,3-b]pyridazine core structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the triazole and thiadiazine moieties in its structure can make specific interactions with different target receptors . This suggests that the compound may exert its effects by binding to these receptors and modulating their activity.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the compound’s potential bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s efficacy may be influenced by factors such as the pH of the environment, the presence of other substances, and the specific physiological conditions of the organism in which it is administered.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation reactions may yield carboxylic acids or ketones.
Reduction reactions can produce alcohols or amines.
Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied, particularly in relation to enzyme inhibition.
Medicine: Potential therapeutic applications are being explored, especially in the context of antitumor activity.
Industry: It may find use in the development of new materials or chemical processes.
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure but may differ in the substituents attached to the core.
Fluorophenyl-containing compounds: Other compounds with fluorophenyl groups may have different biological activities and applications.
Uniqueness: Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[[2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-20(29)14-4-8-16(9-5-14)23-19(28)12-31-21-25-24-18-11-10-17(26-27(18)21)13-2-6-15(22)7-3-13/h2-11H,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGLHDPVOQMYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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